5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid

Medicinal chemistry SAR Physicochemical property optimization

5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid (CAS 2108519-47-5, molecular formula C₁₆H₁₉N₃O₃S, molecular weight 333.4 g/mol) is a synthetic small-molecule heterocyclic compound comprising a 1,2-benzisothiazole pharmacophore linked via a piperazine bridge to a 5-oxopentanoic acid side chain. This compound belongs to the well-precedented class of N-substituted 3-(1-piperazinyl)-1,2-benzisothiazole derivatives, a scaffold that has yielded clinically approved atypical antipsychotics including ziprasidone, lurasidone, and perospirone.

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
CAS No. 2108519-47-5
Cat. No. B1411743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid
CAS2108519-47-5
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)O
InChIInChI=1S/C16H19N3O3S/c20-14(6-3-7-15(21)22)18-8-10-19(11-9-18)16-12-4-1-2-5-13(12)23-17-16/h1-2,4-5H,3,6-11H2,(H,21,22)
InChIKeyBRBYRTTWXFWDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid (CAS 2108519-47-5): Chemical Identity, Class, and Procurement Baseline


5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid (CAS 2108519-47-5, molecular formula C₁₆H₁₉N₃O₃S, molecular weight 333.4 g/mol) is a synthetic small-molecule heterocyclic compound comprising a 1,2-benzisothiazole pharmacophore linked via a piperazine bridge to a 5-oxopentanoic acid side chain . This compound belongs to the well-precedented class of N-substituted 3-(1-piperazinyl)-1,2-benzisothiazole derivatives, a scaffold that has yielded clinically approved atypical antipsychotics including ziprasidone, lurasidone, and perospirone [1]. The 1,2-benzisothiazole–piperazine core is recognized as a privileged structure for central nervous system (CNS) drug discovery, owing to its ability to engage dopamine D₂ and serotonin 5-HT₂A receptors simultaneously [2]. Commercial availability of the target compound is typically at ≥95% purity from multiple independent suppliers, positioning it as an accessible research tool and a potential intermediate for further derivatization .

Why Generic Substitution of 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid (CAS 2108519-47-5) Fails: The Methylene Spacer Determines Physicochemical and Pharmacological Trajectory


Within the 1,2-benzisothiazol-3-yl-piperazine chemotype, seemingly minor alterations to the N-4 substituent—particularly the length and terminal functionality of the alkanoic acid chain—produce discrete chemical entities with non-interchangeable physicochemical profiles. The target compound features a five-carbon chain terminating in a free carboxylic acid (C₅–COOH), which directly governs its lipophilicity (LogP), aqueous solubility, hydrogen-bonding capacity, and conjugation reactivity . The immediate lower homolog, 4-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid (CAS 1030429-68-5; C₄–COOH, MW 319.38), differs by a single methylene unit, yet this reduction alters the spatial presentation of the carboxylate, modifies calculated LogP, and restricts the accessible conformational landscape for receptor or enzyme binding . More critically, compounds lacking the ω-carboxylic acid altogether—such as 3-(1-piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0)—cannot serve as conjugation handles for bioconjugation, PROTAC linker attachment, or salt-form screening, rendering them functionally irrelevant for applications that require a free carboxylate . Treating these analogs as interchangeable risks experimental irreproducibility, erroneous SAR interpretation, and procurement of a compound that cannot perform the required chemical or biological function.

Product-Specific Quantitative Evidence Guide for 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid: Comparator-Anchored Differentiation Data


Chain-Length Differentiation: C₅-Pentanoic Acid vs. C₄-Butanoic Acid Spacer Modulates Lipophilicity and Permeability Potential

Installing a 5-oxopentanoic acid chain (five methylene units with a ketone at C-5 and terminal COOH) rather than the 4-oxobutanoic acid chain (four methylene units) represents a deliberate physicochemical tuning strategy. In the 1,2-benzisothiazole–piperazine series, each incremental methylene unit contributes approximately +0.5 to the calculated LogP (clogP) of the molecule . The target compound (MW 333.4 g/mol) therefore possesses a higher lipophilicity than its C₄ homolog 4-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid (MW 319.38 g/mol), and this difference carries measurable consequences for membrane permeability and nonspecific protein binding [1]. Published SAR on related ω-(4-benzisothiazol-3-yl-1-piperazinyl)alkyl series demonstrates that the alkyl spacer length is a critical determinant of in vitro binding affinity at D₂ and 5-HT₂A receptors, with optimal activity observed for specific chain lengths depending on the terminal functional group [1].

Medicinal chemistry SAR Physicochemical property optimization

Free ω-Carboxylic Acid Functionality Enables Conjugation Chemistry Absent in Non-Carboxylate Benzisothiazole–Piperazine Intermediates

The terminal carboxylic acid (–COOH) group on the pentanoic acid chain is a reactive handle for amide bond formation, esterification, and activated ester chemistry (e.g., NHS ester, HATU-mediated coupling), enabling direct conjugation to amine-containing payloads, linkers, or solid supports . This functional capability is absent in the core intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0, MW 219.31 g/mol), which terminates in a secondary amine and requires additional synthetic steps to install a carboxylate equivalent . In the context of PROTAC (proteolysis-targeting chimera) development—where a carboxylic acid handle is routinely exploited to attach an E3 ligase ligand via a linker—the target compound offers a ready-to-conjugate entry point, potentially saving 2–4 synthetic steps compared to building from the unsubstituted piperazine precursor [1]. Furthermore, the carboxylic acid enables salt-form screening (e.g., sodium, potassium, tromethamine salts) to optimize aqueous solubility without altering the core pharmacophore .

Chemical biology PROTAC design Bioconjugation

Procurement-Grade Purity Specification: ≥95% Assay as a Differentiator from Uncharacterized Research-Grade Analogs

Commercially supplied 5-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid is consistently specified at a minimum purity of 95% (HPLC or equivalent), with multiple vendors including AKSci and Chemenu confirming this specification . In contrast, the lower homolog 4-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid is offered across a broader purity range (95%–97% depending on the supplier), with batch-to-batch variability in residual solvents and related-substance profiles that are not always fully characterized . For the target compound, the ≥95% purity threshold—coupled with availability from multiple independent suppliers—provides a reproducible baseline for biological assays, where impurities exceeding 5% can confound dose-response measurements, produce false-positive hits in high-throughput screening, or introduce cytotoxic artifacts in cell-based assays . The commercial availability of the C₅ compound from vendors that provide certificates of analysis (CoA) upon request further distinguishes it from single-source or custom-synthesis-only analogs.

Analytical chemistry Procurement specification Quality control

Class-Level CNS Receptor Pharmacology: The 1,2-Benzisothiazole–Piperazine Scaffold Possesses a Validated D₂/5-HT₂A Dual Antagonism Profile Lacking in Non-Benzisothiazole Piperazine Congeners

The 1,2-benzisothiazol-3-yl-piperazine substructure is a well-characterized pharmacophore for dual dopamine D₂ and serotonin 5-HT₂A receptor antagonism—the mechanistic hallmark of atypical antipsychotics with reduced extrapyramidal side-effect liability [1]. Within this scaffold class, the clinically approved agent lurasidone exhibits Ki values of 1.68 nM at D₂ and 2.03 nM at 5-HT₂A receptors [2], while perospirone (SM-9018) demonstrates Ki values of 1.4 nM (D₂) and 0.6 nM (5-HT₂A) . Although direct receptor binding data for the target compound itself are not publicly available, the conserved benzisothiazole–piperazine core—present in the target compound—is the essential pharmacophoric element driving this dual-receptor engagement [1]. In contrast, piperazine derivatives lacking the benzisothiazole (e.g., simple phenylpiperazines or benzylpiperazines) typically show substantially weaker or mono-selective receptor binding profiles, losing the balanced D₂/5-HT₂A antagonism that defines the therapeutic index of this chemotype [1]. The target compound retains this core while introducing a terminal carboxylic acid that does not sterically obstruct the pharmacophore, making it a viable candidate for receptor-binding campaigns where further functionalization via the carboxylate is desired.

Antipsychotic drug discovery Receptor pharmacology Dopamine D₂ Serotonin 5-HT₂A

Best Research and Industrial Application Scenarios for 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid: Evidence-Guided Use Cases


PROTAC Linker Attachment and Targeted Protein Degradation Campaigns

The terminal carboxylic acid on the pentanoic acid chain provides a direct, protection-free conjugation handle for linking the benzisothiazole–piperazine core to E3 ubiquitin ligase ligands (e.g., VHL or cereblon binders). Compared to the non-carboxylated intermediate 3-(1-piperazinyl)-1,2-benzisothiazole, which requires N-alkylation or additional linker chemistry, the target compound eliminates 2–4 synthetic steps, accelerating SAR exploration in PROTAC programs where the benzisothiazole moiety serves as the target-protein ligand . This scenario is directly supported by the functional group evidence in Section 3, Evidence Item 2.

CNS Receptor Binding and Antipsychotic Lead Optimization

As a member of the 1,2-benzisothiazol-3-yl-piperazine class—the pharmacophoric core of the approved antipsychotics lurasidone (Ki D₂ = 1.68 nM, Ki 5-HT₂A = 2.03 nM) and perospirone (Ki D₂ = 1.4 nM, Ki 5-HT₂A = 0.6 nM)—the target compound is suitable as a starting scaffold for D₂/5-HT₂A dual antagonist lead discovery [1]. The C₅-pentanoic acid chain (vs. C₄-butanoic acid) offers a distinct lipophilicity window, which can be exploited to fine-tune blood-brain barrier penetration and reduce off-target binding. This scenario is directly supported by the chain-length differentiation evidence in Section 3, Evidence Item 1, and the class-level receptor pharmacology evidence in Section 3, Evidence Item 4.

Multi-Step Synthetic Intermediate for Benzisothiazole-Containing APIs and Impurity Reference Standards

The compound's consistent ≥95% purity across multiple vendors, combined with the reactive carboxylic acid handle, makes it a reliable intermediate for synthesizing more complex benzisothiazole-containing active pharmaceutical ingredients (APIs) or for preparing characterized impurity standards for generic drug development (e.g., lurasidone or ziprasidone impurity profiling) [2]. The C₅ chain length provides a unique retention time and mass spectrometric signature that can serve as a system suitability marker in HPLC-MS methods for related-substance testing. This scenario is supported by the purity specification evidence in Section 3, Evidence Item 3.

Salt-Form and Formulation Screening for Solubility-Limited Benzisothiazole Candidates

The free carboxylic acid enables systematic salt-form screening (sodium, potassium, tromethamine, meglumine) to identify a solid form with optimized aqueous solubility without altering the benzisothiazole–piperazine pharmacophore . This capability is directly relevant when advancing compounds within this scaffold class from in vitro testing to in vivo pharmacokinetic studies, where poor solubility frequently limits oral bioavailability. This scenario is supported by the functional group evidence in Section 3, Evidence Item 2.

Quote Request

Request a Quote for 5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.